molecular formula C7H13ClN2O B1524951 C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride CAS No. 1216798-66-1

C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride

Cat. No. B1524951
M. Wt: 176.64 g/mol
InChI Key: PRYWZYULEFRWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride, also known as ‘C-IAM’ or ‘IAM’, is an organic compound that has a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water and is used as a reagent in organic synthesis. C-IAM is also used in the production of pharmaceuticals and as a catalyst in the production of polymers. In addition to its industrial applications, C-IAM is of particular interest to researchers due to its potential for use in biomedical and pharmaceutical research.

Scientific Research Applications

Organic Synthesis Applications

Isoxazole derivatives are pivotal in the synthesis of complex organic molecules. For instance, Galenko et al. (2019) developed a synthesis pathway for α-Aminopyrrole derivatives from isoxazolones, illustrating the role of isoxazole derivatives in synthesizing nitrogen-containing heterocycles, which are crucial in medicinal chemistry (Galenko et al., 2019). Similarly, Karyakarte et al. (2012) demonstrated a copper-catalyzed alkene aminooxygenation process to synthesize methyleneoxy-substituted isoxazolidines, showcasing isoxazoles' utility in creating structurally diverse and complex molecules with potential pharmacological applications (Karyakarte et al., 2012).

Biological and Pharmacological Research

Isoxazole derivatives have shown promise in drug discovery and development. Byrappa et al. (2017) synthesized isoxazoline derivatives linked to 2-benzoisothiazoles, revealing potent apoptotic agents against cancer cell lines, highlighting the potential of isoxazole derivatives in cancer therapy (Byrappa et al., 2017).

Material Science and Engineering

In the field of material science, isoxazole derivatives have been utilized in designing stimulus-responsive, biodegradable, and biocompatible materials. Das et al. (2015) synthesized a novel covalently cross-linked hydrogel based on dextrin and poly(N-isopropylacrylamide), incorporating isoxazole derivatives for controlled drug release, indicating their application in developing advanced drug delivery systems (Das et al., 2015).

properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h3,5H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYWZYULEFRWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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